(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 865175-49-1
VCID: VC7623045
InChI: InChI=1S/C20H18N2O4S2/c1-4-11-22-17-10-9-16(28(3,25)26)12-18(17)27-20(22)21-19(24)15-7-5-14(6-8-15)13(2)23/h4-10,12H,1,11H2,2-3H3
SMILES: CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C
Molecular Formula: C20H18N2O4S2
Molecular Weight: 414.49

(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

CAS No.: 865175-49-1

Cat. No.: VC7623045

Molecular Formula: C20H18N2O4S2

Molecular Weight: 414.49

* For research use only. Not for human or veterinary use.

(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide - 865175-49-1

Specification

CAS No. 865175-49-1
Molecular Formula C20H18N2O4S2
Molecular Weight 414.49
IUPAC Name 4-acetyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C20H18N2O4S2/c1-4-11-22-17-10-9-16(28(3,25)26)12-18(17)27-20(22)21-19(24)15-7-5-14(6-8-15)13(2)23/h4-10,12H,1,11H2,2-3H3
Standard InChI Key HAUSZWWGTKMHIL-MRCUWXFGSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C

Introduction

Molecular Formula and Weight

  • Molecular Formula: C19H18N2O3S2

  • Molecular Weight: 386.49 g/mol

Structural Features

The compound features:

  • A benzothiazole core, which is a fused aromatic ring system containing sulfur and nitrogen.

  • A methylsulfonyl group at the 6-position of the benzothiazole ring.

  • An allyl group at the 3-position of the benzothiazole ring.

  • A benzamide moiety linked via a (Z)-configuration imine bond.

  • A ketone group at the para position of the benzamide ring.

These structural elements contribute to its chemical reactivity and biological activity.

General Synthetic Pathway

The synthesis of (Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves:

  • Formation of the Benzothiazole Core: This is achieved through cyclization reactions involving aminothiophenols and carbon disulfide or related reagents.

  • Functionalization at Specific Positions: The allyl and methylsulfonyl groups are introduced via alkylation or sulfonation reactions.

  • Imine Formation: The benzothiazole derivative reacts with 4-acetylbenzoyl chloride under controlled conditions to form the imine bond in the (Z)-configuration.

Analytical Characterization

The synthesized compound is characterized using:

  • Nuclear Magnetic Resonance (NMR): For confirming structural integrity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • X-ray Crystallography: To confirm stereochemistry.

Pharmacological Potential

Benzothiazole derivatives like this compound exhibit a range of biological activities:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes.

  • Anticancer Activity: Benzothiazoles are known to inhibit key signaling pathways in cancer cells, such as tyrosine kinases.

  • Anti-inflammatory Activity: The methylsulfonyl group enhances COX inhibition, reducing inflammation.

Molecular Docking Studies

Preliminary in silico studies suggest that this compound may bind effectively to enzymes such as acetylcholinesterase or cyclooxygenase, making it a candidate for neurodegenerative or inflammatory diseases.

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC19H18N2O3S2
Molecular Weight386.49 g/mol
Key Functional GroupsBenzothiazole, Methylsulfonyl, Allyl, Ketone
Pharmacological ActivitiesAntimicrobial, Anticancer, Anti-inflammatory
Synthesis ComplexityModerate
Analytical Techniques UsedNMR, MS, IR, X-ray Crystallography

Future Research Directions

  • Pharmacokinetics and Toxicology: Further studies are needed to evaluate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

  • Structural Optimization: Modifications to enhance potency and selectivity for specific biological targets.

  • In Vivo Studies: Testing in animal models to confirm efficacy and safety.

This compound represents a promising scaffold for drug discovery due to its multifunctional pharmacophore design and diverse biological activities. Further research could unlock its potential in therapeutic applications such as antimicrobial agents or anti-inflammatory drugs.

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